molecular formula C9H6BrO5P B2590533 (6-Bromo-2-oxochromen-3-yl)phosphonic acid CAS No. 866150-63-2

(6-Bromo-2-oxochromen-3-yl)phosphonic acid

Cat. No.: B2590533
CAS No.: 866150-63-2
M. Wt: 305.02
InChI Key: FEKBYBBBDLICGD-UHFFFAOYSA-N
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Description

(6-Bromo-2-oxochromen-3-yl)phosphonic acid is a versatile chemical compound with a unique structure that combines a brominated chromenone moiety with a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-oxochromen-3-yl)phosphonic acid typically involves the bromination of 2-oxochromene followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The subsequent phosphonation can be achieved using phosphorous acid under acidic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2-oxochromen-3-yl)phosphonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The chromenone moiety can participate in redox reactions, altering the oxidation state of the compound.

    Condensation Reactions: The phosphonic acid group can engage in condensation reactions with other functional groups to form larger molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(6-Bromo-2-oxochromen-3-yl)phosphonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (6-Bromo-2-oxochromen-3-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated chromenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phosphonic acid group can form strong interactions with metal ions, which may be relevant in catalytic processes.

Comparison with Similar Compounds

  • (6-Chloro-2-oxochromen-3-yl)phosphonic acid
  • (6-Fluoro-2-oxochromen-3-yl)phosphonic acid
  • (6-Iodo-2-oxochromen-3-yl)phosphonic acid

Comparison: (6-Bromo-2-oxochromen-3-yl)phosphonic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

(6-bromo-2-oxochromen-3-yl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrO5P/c10-6-1-2-7-5(3-6)4-8(9(11)15-7)16(12,13)14/h1-4H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKBYBBBDLICGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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